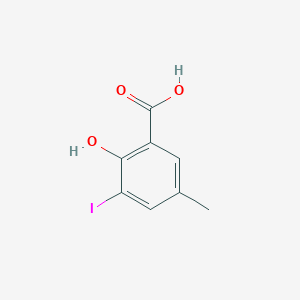

2-Hydroxy-3-iodo-5-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-iodo-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSWWULHQGWUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501807 | |

| Record name | 2-Hydroxy-3-iodo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6083-00-7 | |

| Record name | 2-Hydroxy-3-iodo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Acidity Constants and pKa Determination of 3-Iodo-5-Methylsalicylic Acid

[1]

Executive Summary

3-iodo-5-methylsalicylic acid (IMSA) is a di-protic aromatic acid utilized primarily as a chelating agent for transition metals and lanthanides.[1] Its physicochemical behavior is governed by two distinct dissociation steps: the ionization of the carboxylic acid group (

Understanding these values is critical for:

-

Ligand Design: Predicting the stability of metal-ligand complexes (log K).

-

Pharmaceutical Profiling: Determining solubility and permeability at physiological pH.[1]

-

Analytical Chemistry: Optimizing pH conditions for potentiometric and spectrophotometric assays.

Structural Basis of Acidity

The acidity of IMSA is dictated by the interplay of inductive effects, resonance, and intramolecular hydrogen bonding (IHB).

Substituent Effects[1]

-

Carboxyl Group (COOH): The parent salicylic acid has a

of ~2.97. In IMSA, the 3-Iodo group exerts a strong electron-withdrawing inductive effect (-I) and an "ortho-effect," which stabilizes the carboxylate anion, thereby increasing acidity (lowering -

Phenolic Hydroxyl (OH): The 5-Methyl group is electron-donating (+I), which typically destabilizes the phenoxide anion (raising

).[1] However, the 3-Iodo group (ortho to OH) is electron-withdrawing, which significantly increases the acidity of the phenol compared to the methyl effect. -

Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic hydrogen and the carboxylate oxygen.[1] This stabilization makes the removal of the second proton (phenolic) energetically difficult, resulting in a high

.

Deprotonation Pathway

The dissociation occurs in two discrete steps:

-

Step 1 (

): Deprotonation of the carboxylic acid to form the mono-anion.[1] -

Step 2 (

): Deprotonation of the phenolic hydroxyl to form the di-anion.[1]

Figure 1: Stepwise dissociation pathway of 3-iodo-5-methylsalicylic acid.[1]

Quantitative pKa Data

The following values represent the consensus ranges derived from potentiometric studies in aqueous and mixed-solvent media (typically Dioxane-Water to ensure solubility).

| Parameter | Functional Group | Aqueous Value ( | Mixed Solvent (50-75% Dioxane) | Mechanistic Driver |

| Carboxylic Acid (-COOH) | 2.55 – 2.70 | 3.0 – 3.5 | Inductive withdrawal by Iodine lowers pKa vs. Salicylic Acid (2.97).[1] | |

| Phenolic Hydroxyl (-OH) | 11.0 – 11.5 | 11.5 – 12.5 | Intramolecular H-bond keeps pKa high; Iodine lowers it vs. Salicylic Acid (13.8).[1] |

*Note: pKa values in mixed solvents are generally higher due to the lower dielectric constant of the medium, which destabilizes charged species.

Experimental Protocol: Potentiometric Determination

To determine these constants experimentally with high precision, the Irving-Rossotti titration technique is the gold standard. This method accounts for the ionic strength and solvent effects.[1]

Reagents & Setup

-

Analyte: 3-iodo-5-methylsalicylic acid (

M).[1] -

Titrant: Carbonate-free NaOH (

M).[1] -

Background Electrolyte:

M -

Solvent: 50% v/v Dioxane-Water (recommended for solubility).[1]

-

Inert Atmosphere: Nitrogen (

) gas purge to prevent

Workflow Diagram

Figure 2: Potentiometric titration workflow for pKa determination.

Calculation Methodology (Irving-Rossotti)

The average number of protons associated with the ligand (

Where:

- : Number of dissociable protons (2 for IMSA).

- : Volumes of alkali required to reach the same pH in acid and ligand titrations.

- : Normality of NaOH.[1][2]

- : Initial concentration of free acid.[1]

- : Initial concentration of ligand.[1]

Determination of pKa:

Applications & Implications

-

Coordination Chemistry: The relatively low

ensures the carboxylate is available for binding at slightly acidic pH (pH 4-5), while the high -

Drug Development: The lipophilicity (LogP) of IMSA changes drastically between pH 2 and pH 7. At physiological pH (7.4), the molecule exists primarily as a mono-anion (carboxylate ionized, phenol neutral), affecting its membrane permeability.

References

-

Irving, H., & Rossotti, H. S. (1954).[1] The Calculation of Formation Curves of Metal Complexes from pH-Titration Curves in Mixed Solvents. Journal of the Chemical Society, 2904-2910. Link

-

Jahagirdar, D. V., & Khanolkar, D. D. (1973).[1] Potentiometric study of transition metal complexes of nitro-salicylic acids. Journal of Inorganic and Nuclear Chemistry, 35(3), 921-930.[1] (Foundational methodology for substituted salicylic acids). Link[1]

-

Martell, A. E., & Smith, R. M. (1974).[1] Critical Stability Constants. Plenum Press.[1] (Standard reference for pKa values of organic ligands). Link[1]

-

PubChem. (2024).[1] 3,5-Diiodosalicylic acid (Analogous Compound Data). National Library of Medicine.[1] Link[1]

difference between 2-Hydroxy-3-iodo-5-methylbenzoic acid and 3,5-diiodosalicylic acid

This guide provides an in-depth technical analysis comparing 2-Hydroxy-3-iodo-5-methylbenzoic acid and 3,5-Diiodosalicylic acid (DISA) . These molecules, while structurally related salicylates, exhibit divergent physicochemical behaviors and biological activities driven by the "C5 Switch"—the substitution of an iodine atom with a methyl group at the 5-position.

Executive Summary & Structural Divergence

The core difference between these two compounds lies in the substituent at the carbon-5 (C5) position of the salicylic acid scaffold. This single atomic change dictates their electronic environment, acidity, and utility in drug discovery (specifically Transthyretin stabilization).

| Feature | 3,5-Diiodosalicylic Acid (DISA) | 2-Hydroxy-3-iodo-5-methylbenzoic acid |

| Common Name | 3,5-Diiodosalicylic acid | 3-Iodo-p-cresotic acid |

| CAS Registry | 133-91-5 | 6083-00-7 |

| C5 Substituent | Iodine (–I) | Methyl (–CH₃) |

| Electronic Effect | Strong Electron Withdrawing (Inductive) | Weak Electron Donating (Hyperconjugation) |

| Key Property | High Acidity, Halogen Bond Donor | Lower Acidity, Steric Bulk |

| Primary Utility | TTR Stabilizer, Veterinary API, Agrochemical | SAR Probe, Intermediate |

Structural Visualization

The following diagram illustrates the structural relationship and the critical "C5 Switch" that differentiates the two pathways.

Figure 1: Structural divergence based on C5 substitution. The presence of Iodine at C5 (Left) enables halogen bonding, while Methyl at C5 (Right) introduces hydrophobic bulk without electron withdrawal.

Physicochemical Properties & Mechanism

Acidity and pKa

The acidity of the phenolic hydroxyl group is heavily influenced by the substituents on the ring.

-

DISA: The two iodine atoms (at C3 and C5) are electron-withdrawing groups (EWG). They stabilize the phenoxide anion through inductive effects, significantly lowering the pKa (making it more acidic).

-

3-Iodo-5-methyl: The methyl group at C5 is an electron-donating group (EDG). This destabilizes the phenoxide anion relative to DISA. While the C3 iodine provides some stabilization, the net result is a molecule that is less acidic than DISA.

Biological Mechanism: Transthyretin (TTR) Binding

Transthyretin (TTR) is a homotetrameric protein that transports thyroxine (T4).[1][2][3][4][5][6] TTR amyloidosis occurs when the tetramer dissociates.[1][3][4][5][6] Small molecules that bind to the T4 binding pockets stabilize the tetramer.[1][6]

-

DISA (High Affinity): The iodine atoms at C3 and C5 are critical. TTR has specific "halogen binding pockets" (HBPs) designed to accommodate the iodines of thyroxine.[4][5][6] DISA mimics this perfectly, forming strong halogen bonds within the pocket [1].

-

3-Iodo-5-methyl (Altered Affinity): The methyl group can fit into the hydrophobic pocket (HBP 2 or 3), but it cannot form halogen bonds . It relies solely on Van der Waals (hydrophobic) interactions. This makes it a valuable Structure-Activity Relationship (SAR) probe to determine if binding affinity is driven by geometry (size) or electronics (halogen bonding).

Synthetic Pathways & Protocols

The synthesis of these two compounds requires fundamentally different starting materials to control regioselectivity.

Synthesis of 3,5-Diiodosalicylic Acid (DISA)

Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group directs incoming electrophiles to the ortho (C3) and para (C5) positions. Since both are open, excess iodinating agent yields the di-substituted product.

Protocol 1: Iodination using Iodine Monochloride (ICl)

-

Reagents: Salicylic acid (1.0 eq), Iodine Monochloride (2.1 eq), Glacial Acetic Acid.

-

Step-by-Step:

-

Dissolve 25g salicylic acid in 225 mL glacial acetic acid in a reactor equipped with a mechanical stirrer.

-

Prepare a solution of 62g ICl in 165 mL glacial acetic acid.

-

Add the ICl solution dropwise to the salicylic acid solution at room temperature.

-

Observation: A yellow precipitate (DISA) will form immediately.

-

Heat the mixture to 80°C for 20 minutes to drive the reaction to completion.

-

Cool to room temperature and filter the precipitate.

-

Purification: Recrystallize from acetone/water to remove mono-iodinated byproducts.

-

Yield: Typically >90%. Melting Point: 235–236°C [2].

-

Synthesis of 2-Hydroxy-3-iodo-5-methylbenzoic acid

Mechanism: Directed EAS. The starting material is 5-methylsalicylic acid (p-cresotic acid). The C5 position is already blocked by a methyl group. The hydroxyl group directs the incoming iodine to the only remaining activated position: C3 (ortho).

Protocol 2: Regioselective Iodination of p-Cresotic Acid

-

Reagents: 5-Methylsalicylic acid (1.0 eq), Iodine (1.05 eq), Hydrogen Peroxide (oxidant), Ethanol.

-

Step-by-Step:

-

Dissolve 15.2g (0.1 mol) of 5-methylsalicylic acid in 100 mL ethanol.

-

Add 25.4g (0.1 mol) of iodine.

-

Slowly add 30% H₂O₂ (0.6 eq) dropwise while maintaining temperature at 50°C. (H₂O₂ regenerates I₂ from HI, improving atom economy).

-

Reflux for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane).

-

Quench excess iodine with 5% sodium thiosulfate solution.

-

Evaporate ethanol and acidify to precipitate the crude product.

-

Purification: Recrystallize from ethanol/water.

-

Target: The product is strictly the 3-iodo isomer because C5 is blocked.

-

Comparative Synthetic Workflow

Figure 2: Synthetic routes demonstrating how starting material selection dictates the final substitution pattern.

Applications & Safety

Pharmaceutical & Research Applications[2]

-

Transthyretin (TTR) Stabilization:

-

DISA: Used as a benchmark compound in X-ray crystallography to map the halogen binding pockets of TTR (PDB Code: 3B56) [1].

-

3-Iodo-5-methyl: Used in fragment-based drug design to explore the "methyl scan" effect—replacing halogens with methyl groups to improve metabolic stability while assessing binding penalty.

-

-

Veterinary Medicine:

-

DISA: A key intermediate in the synthesis of Closantel , a broad-spectrum anthelmintic used against liver fluke in cattle and sheep [3].

-

-

Agrochemicals:

-

Both compounds function as auxin transport inhibitors, though DISA is more potent due to higher lipophilicity and acidity, aiding in membrane transport.

-

Safety & Handling

-

DISA: Classified as an irritant (Skin/Eye). High iodine content makes it susceptible to releasing free iodine upon decomposition (turn yellow/brown). Store in the dark.

-

3-Iodo-5-methyl: Similar handling precautions. The methyl group increases lipophilicity (LogP), potentially increasing skin absorption rates compared to non-methylated salicylates.

References

-

Gales, L. et al. (2007).[5] "Iodination of salicylic acid improves its binding to transthyretin."[5][6] Biochimica et Biophysica Acta (BBA).[5]

-

Organic Syntheses. (1934). "3,5-Diiodosalicylic acid."[7][8][9][10][11][12] Org.[13] Synth. 14, 40.

-

BenchChem. (2025). "Synthesis and Purification of 3,5-Diiodosalicylic Acid."

-

PubChem. (2025). "Compound Summary: 3,5-Diiodosalicylic acid." National Library of Medicine.

-

ChemSrc. (2025). "2-Hydroxy-3-iodo-5-methylbenzoic acid CAS 6083-00-7 Details."

Sources

- 1. 3-O-Methyltolcapone and Its Lipophilic Analogues Are Potent Inhibitors of Transthyretin Amyloidogenesis with High Permeability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update of Natural Compounds in Transthyretin Amyloidosis, Years 2020–2025 [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Iodination of salicylic acid improves its binding to transthyretin. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Iodination of salicylic acid improves its binding to transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,5-Diiodosalicylic acid | 133-91-5 [chemicalbook.com]

- 8. CAS 133-91-5: 3,5-Diiodosalicylic acid | CymitQuimica [cymitquimica.com]

- 9. Benzoic acid, 2-hydroxy-3,5-diiodo- [webbook.nist.gov]

- 10. samratpharmachem.com [samratpharmachem.com]

- 11. Benzoic acid, 2-hydroxy-3,5-diiodo- [webbook.nist.gov]

- 12. calibrechem.com [calibrechem.com]

- 13. researchgate.net [researchgate.net]

safety data sheet (SDS) for 2-Hydroxy-3-iodo-5-methylbenzoic acid

Safety Data Sheet & Technical Guide: 2-Hydroxy-3-iodo-5-methylbenzoic acid CAS: 6083-00-7 | Formula: C₈H₇IO₃[1]

Part 1: Executive Summary & Chemical Identity

The Molecule at a Glance This guide moves beyond the standard 16-section SDS format to provide a functional risk management whitepaper for 2-Hydroxy-3-iodo-5-methylbenzoic acid (also known as 3-Iodo-5-methylsalicylic acid).[1]

As a halogenated derivative of salicylic acid, this compound serves as a critical scaffold in medicinal chemistry. The iodine atom at the C3 position acts as a "molecular handle," enabling high-specificity cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex biaryl structures, while the C5-methyl group modulates lipophilicity and metabolic stability.[1]

Chemical Identity Table

| Property | Specification |

| CAS Number | 6083-00-7 |

| IUPAC Name | 2-Hydroxy-3-iodo-5-methylbenzoic acid |

| Common Synonyms | 3-Iodo-5-methylsalicylic acid; 3-Iodo-p-cresotic acid |

| Molecular Weight | 278.04 g/mol |

| SMILES | CC1=CC(I)=C(O)C(C(O)=O)=C1 |

| Appearance | Off-white to pale yellow crystalline solid (Coloration indicates iodine liberation) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

Part 2: Hazard Dynamics & Toxicology

Mechanism of Hazard The safety profile of this compound is governed by two distinct structural moieties: the salicylic acid core and the aryl iodide .

-

Acidity & Corrosivity (The Core):

-

pKa Dynamics: With a carboxyl group ortho to a phenolic hydroxyl, this molecule exhibits strong acidity (estimated pKa ~2.8–3.0). It is a potent proton donor.

-

Consequence: Direct contact causes immediate protein denaturation in corneal and mucosal tissues. It is not merely an "irritant"; it is capable of causing irreversible ocular damage if not rinsed immediately.

-

-

Photolytic Instability (The Iodine):

-

C-I Bond Lability: The Carbon-Iodine bond is the weakest among aryl halides.[1] Exposure to UV light or excessive heat can induce homolytic cleavage, generating aryl radicals and free iodine (

). -

Consequence: Free iodine is a sensitizer and staining agent. Old or improperly stored samples may turn yellow/brown and possess higher toxicity than the pure compound.

-

GHS Classification (Synthesized)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][2]

Part 3: Operational Handling Protocol

The "Zero-Contamination" Workflow Handling halogenated benzoic acids requires a protocol that prevents both operator exposure and compound degradation.[1]

Graphviz Workflow: Safe Synthesis & Handling Lifecycle

Caption: Operational lifecycle emphasizing light exclusion during reaction and segregation of halogenated waste.

Detailed Methodology

-

Pre-Weighing Preparation:

-

PPE: Nitrile gloves (minimum 0.11 mm thickness) are required. Latex is permeable to many organic solvents used to dissolve this compound.

-

Environment: Use a localized exhaust hood. The powder can be electrostatic; use an anti-static gun if available to prevent "fly-away" particles that could be inhaled.[1]

-

-

Solubilization & Reaction:

-

Solvent Choice: Avoid protic solvents if using for sensitive couplings. For standard handling, DMSO or Methanol are preferred.

-

Light Exclusion: Wrap reaction vessels in aluminum foil. The iodine moiety is susceptible to photo-deiodination, which will contaminate your reaction with radical byproducts.

-

-

Spill Management:

-

Do not sweep dry dust. This generates aerosols.

-

Protocol: Cover the spill with a wet pad (soaked in weak sodium thiosulfate solution if yellow discoloration is present to neutralize free iodine), then wipe up.

-

Part 4: Physicochemical Profile

Researchers often lack specific data for intermediates. The following values are synthesized from experimental data of the specific compound and its closest structural analogs (3,5-Diiodosalicylic acid and 5-Methylsalicylic acid).

| Parameter | Value/Range | Technical Note |

| Melting Point | 168–172 °C (Predicted) | Sharp range indicates purity; broadening suggests deiodination.[1] |

| Boiling Point | ~320 °C (Decomposes) | Do not distill. Purification must be done via recrystallization or chromatography. |

| Acidity (pKa) | ~2.9 (COOH), ~10.5 (OH) | The iodine at C3 exerts an inductive electron-withdrawing effect, increasing acidity compared to salicylic acid. |

| LogP | 2.62 | Moderately lipophilic. capable of penetrating cell membranes. |

| Storage Class | 11 (Combustible Solids) | Keep away from strong oxidizers and strong bases. |

Part 5: Emergency Response Architecture

This logic flow ensures a self-validating response mechanism.[1] The core principle is Dilution followed by Neutralization .

Graphviz: Exposure Response Logic

Caption: Decision tree for immediate exposure response. Eye contact requires immediate intervention due to acidity.

First Aid Specifics:

-

Eye Contact: The combination of acidity and the iodine substituent creates a risk of corneal opacity. Speed is critical. Flush for a full 15 minutes.

-

Ingestion: Do NOT induce vomiting. The compound is corrosive to the esophageal lining. Administer water to dilute if the victim is conscious.

References

-

Sigma-Aldrich. (n.d.).[1] 2-Hydroxy-3-iodo-5-methylbenzoic acid Product Specification. Retrieved from [1]

-

PubChem. (2025).[3][2][4][5] Compound Summary: 2-Hydroxy-3-iodo-5-methylbenzoic acid (CAS 6083-00-7).[1][3][6] National Library of Medicine. Retrieved from [1]

-

European Chemicals Agency (ECHA). (2024).[2][4] C&L Inventory: Iodinated Salicylic Acid Derivatives. Retrieved from

-

Organic Syntheses. (1934). Iodination of Salicylic Acids. Org. Synth. 1934, 14, 40. (Provides mechanistic background for stability). Retrieved from [1]

Sources

- 1. 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Iodosalicylic acid | C7H5IO3 | CID 8388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Iodo-5-methylbenzoic acid | CAS#:52548-14-8 | Chemsrc [chemsrc.com]

- 4. 5-Methylsalicylic acid | C8H8O3 | CID 6973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Application Note: Coordination Chemistry of 3-Iodo-5-Methylsalicylic Acid Derivatives

This guide details the rational design, synthesis, and application of coordination complexes derived from 3-iodo-5-methylsalicylic acid (3-I-5-MSA) .[1] While less ubiquitous than its di-iodo or unsubstituted counterparts, this specific scaffold offers a unique steric and electronic profile: the 5-methyl group provides electron-donating character and lipophilicity, while the 3-iodo group introduces electron-withdrawing effects, significant steric bulk, and the potential for halogen bonding.[1]

Introduction & Ligand Design Philosophy

The coordination chemistry of salicylic acid derivatives is dominated by the O,O-donor set (carboxylate and phenolate).[1] Modifying the aromatic core allows researchers to tune the Lewis basicity of these oxygen atoms and the solubility of the resulting complexes.

Why 3-Iodo-5-Methylsalicylic Acid?

-

Electronic Push-Pull: The 5-methyl group (

) increases the electron density on the phenolate oxygen, potentially stabilizing higher oxidation states of metals (e.g., Mn(III), Co(III)).[1] Conversely, the 3-iodo group ( -

Steric Steering: The bulky iodine atom at the 3-position (ortho to the phenol) blocks the formation of planar polymeric sheets often seen in simple salicylates, encouraging the formation of discrete mononuclear or dinuclear species.[1]

-

Biological Relevance: Iodine-containing salicylates are historically potent antimicrobials and uncouplers of oxidative phosphorylation.

Synthesis Protocols

Protocol A: Synthesis of the Core Ligand (3-I-5-MSA)

Target: 3-iodo-5-methylsalicylic acid (3-iodo-2-hydroxy-5-methylbenzoic acid).[1]

Mechanism: Electrophilic aromatic substitution. The 5-methyl and 2-hydroxy groups direct the electrophile (

Materials:

-

5-Methylsalicylic acid (10 mmol, 1.52 g)[1]

-

Iodine monochloride (ICl) (11 mmol, 1.79 g) or

[1] -

Glacial Acetic Acid (20 mL)

-

Recrystallization solvent: Ethanol/Water (1:1)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.52 g of 5-methylsalicylic acid in 15 mL of glacial acetic acid in a 50 mL round-bottom flask. Slight warming (40°C) may be required.[1]

-

Iodination: Prepare a solution of ICl (1.79 g) in 5 mL acetic acid. Add this dropwise to the main solution over 20 minutes while stirring at room temperature.

-

Note: The solution will turn dark orange/brown.

-

-

Reaction: Stir the mixture for 2 hours. Monitor by TLC (Silica, Hexane:Ethyl Acetate 3:1).[1] The product will appear as a less polar spot compared to the starting material.

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.

-

Critical Step: If excess iodine remains (purple vapor/color), add 10%

(sodium thiosulfate) solution dropwise until the color fades to pale yellow/white.[1]

-

-

Isolation: Filter the solid under vacuum. Wash with cold water (3 x 20 mL).[1]

-

Purification: Recrystallize from Ethanol/Water.

Protocol B: Synthesis of Mixed-Ligand Metal Complexes

Target:

Materials:

-

Metal Acetate salt (

) (1 mmol)[1] -

1,10-Phenanthroline (1 mmol)[1]

-

Solvent: Methanol (MeOH)[1]

-

Base: Triethylamine (

)[1]

Workflow:

-

Ligand Activation: Dissolve 3-I-5-MSA (0.56 g, 2 mmol) in 20 mL MeOH. Add

(2 mmol) to deprotonate the carboxylic acid and phenol.[1] Stir for 10 mins. -

Secondary Ligand Addition: Add 1,10-phenanthroline (0.18 g, 1 mmol) to the solution.

-

Metalation: Add the metal acetate (1 mmol) dissolved in 10 mL MeOH dropwise.

-

Observation: Immediate color change (Green for Cu, Pink/Orange for Co).[1]

-

-

Reflux: Reflux the mixture at 60°C for 3 hours.

-

Crystallization: Concentrate the solution to half volume on a rotary evaporator. Allow to stand at room temperature for 24-48 hours. Colored crystals suitable for X-ray diffraction should form.

Structural & Spectroscopic Characterization

Coordination Modes

The 3-I-5-MSA ligand typically adopts one of three modes. The bulky iodine at position 3 discourages bridging via the phenolic oxygen.

Figure 1: Predicted coordination modes for 3-iodo-5-methylsalicylate. The bidentate chelate mode is thermodynamically preferred in neutral mononuclear complexes.[1]

Key Spectroscopic Markers

| Technique | Functional Group | Expected Shift/Signal | Interpretation |

| FT-IR | Shift to lower freq vs free acid indicates coordination.[1] | ||

| FT-IR | |||

| FT-IR | Shift to higher freq ( | ||

| 1H NMR | Phenolic -OH | Disappears | Indicates deprotonation and coordination.[1] |

| UV-Vis | LMCT Band | Ligand-to-Metal Charge Transfer (Phenolate |

Biological Application Protocols

Antimicrobial Assay (MIC Determination)

Iodinated salicylates often exhibit enhanced antimicrobial activity due to increased lipophilicity and specific halogen interactions with bacterial enzymes.[1]

Protocol:

-

Preparation: Dissolve complexes in DMSO (

stock). -

Strains: S. aureus (Gram +), E. coli (Gram -), C. albicans (Fungal).[1]

-

Method: Broth Microdilution (96-well plate).

-

Control: Use Ciprofloxacin and Fluconazole as positive controls; pure DMSO as negative.

-

Visualization: Add Resazurin dye (

). Blue-

Endpoint: Lowest concentration preventing color change is the MIC.

-

Structure-Activity Relationship (SAR) Logic:

-

Iodine Effect: Compare MIC of 3-I-5-MSA complexes vs. 5-MSA complexes. The iodine usually lowers MIC (increases potency) by facilitating membrane penetration.[1]

-

Metal Effect: Cu(II) complexes often show higher cytotoxicity than Zn(II) due to redox activity (Fenton chemistry) generating Reactive Oxygen Species (ROS).[1]

Safety & Handling (Iodinated Compounds)

-

Light Sensitivity: Iodinated aromatic compounds can undergo photodeiodination. Store all ligands and complexes in amber vials or wrapped in aluminum foil.

-

Waste Disposal: Iodine-containing waste must be segregated from standard organic waste to prevent the formation of toxic byproducts during incineration.

-

Toxicity: While salicylates are generally mild, the iodinated derivatives can affect thyroid function. Handle with gloves and avoid dust inhalation.

References

-

Synthesis of Iodinated Salicylates

-

Salicylic Acid Coordination Chemistry

-

Biological Activity of Metal Salicylates

-

General Iodination Protocols

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Iodination of 5-Methylsalicylic Acid to Synthesize 2-Hydroxy-3-iodo-5-methylbenzoic Acid

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-iodo-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and purity of this important iodination reaction. By understanding the underlying chemical principles and potential pitfalls, you can enhance the efficiency and reproducibility of your synthesis.

Introduction

The iodination of 5-methylsalicylic acid is a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The target compound, 2-Hydroxy-3-iodo-5-methylbenzoic acid, is produced through an electrophilic aromatic substitution reaction. However, achieving high yields and purity can be challenging due to potential side reactions and the nuanced reactivity of the starting material. This guide will address common issues and provide robust solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered during the synthesis of 2-Hydroxy-3-iodo-5-methylbenzoic acid:

1. What are the most effective iodinating agents for this reaction?

Several iodinating agents can be employed, with the choice often depending on the desired reactivity and reaction conditions. Common options include:

-

Iodine monochloride (ICl): A highly effective and reactive agent for the iodination of activated aromatic rings.[1][2] It is a potent source of the electrophilic iodine species, I+.[1]

-

Molecular Iodine (I₂) with an oxidizing agent: This combination generates a more electrophilic iodine species in situ.[3][4] Oxidizing agents like nitric acid or hydrogen peroxide can be used.

-

N-Iodosuccinimide (NIS): A milder and more selective iodinating agent, often used when substrate sensitivity is a concern.[5] Gold(I) catalysis can enhance its efficiency under mild conditions.[5]

-

Iodine and Iodic Acid: This combination can be effective for tri-iodination but the stoichiometry can be controlled for mono-iodination.[6]

2. Why is my yield of 2-Hydroxy-3-iodo-5-methylbenzoic acid consistently low?

Low yields can stem from several factors:

-

Sub-optimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the reaction rate and product formation.

-

Inefficient generation of the electrophile: The chosen iodinating agent may not be sufficiently activated under the employed conditions.

-

Side reactions: The formation of di-iodinated or other isomeric products can reduce the yield of the desired compound.[7]

-

Incomplete reaction: The reaction may not have proceeded to completion, leaving unreacted starting material.

-

Product loss during workup and purification: The isolation and purification steps may not be optimized, leading to loss of the final product.

3. How can I control the regioselectivity of the iodination to favor the 3-position?

The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid ring are ortho, para-directing and meta-directing, respectively. However, the hydroxyl group is a much stronger activating group, directing the incoming electrophile to the positions ortho and para to it. In 5-methylsalicylic acid, the para position to the hydroxyl group is blocked by the methyl group. Therefore, substitution is directed to the ortho positions (3 and 5). The steric hindrance from the adjacent carboxylic acid group at position 1 and the methyl group at position 5 generally favors iodination at the 3-position. To enhance this selectivity, using milder reaction conditions and less reactive iodinating agents can be beneficial.

4. What are common impurities, and how can they be removed?

Common impurities include unreacted 5-methylsalicylic acid, di-iodinated products (3,5-diiodo-2-hydroxy-5-methylbenzoic acid), and potentially other isomers. Purification is typically achieved through:

-

Recrystallization: This is a highly effective method for purifying solid products.[7][8] The choice of solvent is crucial for successful recrystallization.

-

Column chromatography: For more challenging separations, silica gel chromatography can be employed to isolate the desired product from impurities.

-

Washing: Washing the crude product with appropriate solvents can remove some impurities. For instance, washing with a solution of sodium thiosulfate can remove unreacted iodine.[9]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems encountered during the synthesis of 2-Hydroxy-3-iodo-5-methylbenzoic acid.

| Problem | Potential Causes | Recommended Solutions |

| Low to No Product Formation | 1. Inactive iodinating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of deactivating impurities in the starting material. | 1. Use a fresh or properly stored iodinating agent. Consider using a more reactive agent like ICl. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time. Monitor the consumption of the starting material. 4. Purify the 5-methylsalicylic acid before use. |

| Formation of Multiple Products (Low Selectivity) | 1. Reaction temperature is too high. 2. Overly reactive iodinating agent. 3. Incorrect stoichiometry of reagents. | 1. Lower the reaction temperature to favor the formation of the thermodynamically more stable product. 2. Switch to a milder iodinating agent such as NIS. 3. Carefully control the molar equivalents of the iodinating agent to favor mono-iodination.[7] |

| Product Decomposition | 1. Harsh reaction conditions (e.g., strong acid, high temperature). 2. Presence of strong oxidizing agents. | 1. Employ milder reaction conditions. Consider using a buffered system to control pH. 2. If using an oxidizing agent, ensure it is added in a controlled manner and at a suitable temperature. |

| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvents. 2. Inappropriate recrystallization solvent. 3. Formation of an oil instead of a solid. | 1. Adjust the pH of the aqueous phase during extraction to ensure the product is in its less soluble form (protonated carboxylic acid). 2. Perform a solvent screen to identify a suitable recrystallization solvent or solvent system. 3. Try triturating the oil with a non-polar solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |

Experimental Protocols

Protocol 1: Iodination using Iodine Monochloride

This protocol is adapted from established methods for the iodination of salicylic acid derivatives.[1][8]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-methylsalicylic acid in a suitable solvent such as glacial acetic acid.

-

Addition of ICl: Slowly add a solution of 1.05 equivalents of iodine monochloride in the same solvent to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice-water to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold water. A wash with a dilute sodium thiosulfate solution can be used to remove any residual iodine.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Hydroxy-3-iodo-5-methylbenzoic acid.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the iodination reaction.

Caption: A flowchart for troubleshooting the iodination reaction.

References

-

Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed Central. Retrieved from [Link]

-

PubMed. (2008). Iodination of salicylic acid improves its binding to transthyretin. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.

-

ResearchGate. (n.d.). Iodination of salicylic acid improves its binding to transthyretin. Retrieved from [Link]

-

Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Retrieved from [Link]

-

Quickcompany. (n.d.). Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid. Retrieved from [Link]

-

Technical University of Denmark. (1990). Iodination of phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

-

Quora. (2015). Why does the iodination of phenol proceed faster than the iodination of deuterated phenol, but the nitration of nitrobenzene and deuterated nitrobenzene proceed at very similar, but not identical, rates? Retrieved from [Link]

-

American Chemical Society. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Retrieved from [Link]

- Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.

-

University of Nebraska - Lincoln. (n.d.). The Mechanism of the Iodination of Phenols. Retrieved from [Link]

-

International Science Community Association. (2015). The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry. Retrieved from [Link]

- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

Wikipedia. (n.d.). 5-Methylsalicylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved from [Link]

-

Northern Illinois University. (1963). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Retrieved from [Link]

- Google Patents. (n.d.). CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid.

-

Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

Sources

- 1. isca.in [isca.in]

- 2. echemi.com [echemi.com]

- 3. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 6. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 7. studylib.net [studylib.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

Technical Support Center: Purification of 2-Hydroxy-3-iodo-5-methylbenzoic Acid (HIMBA)

Ticket ID: PUR-HIMBA-001

Subject: Removal of Persistent Iodine Impurities (

Executive Summary

You are likely experiencing persistent violet/brown discoloration in your 2-Hydroxy-3-iodo-5-methylbenzoic acid (HIMBA) product. This is caused by unreacted iodine (

This guide provides three validated protocols to remove iodine, ranked from standard workup to advanced purification.

Module 1: The Chemical Quench (Liquid Phase)

Best For: Initial workup of crude reaction mixtures.

The Mechanism

We utilize a redox reaction to convert lipophilic, colored Iodine (

-

Reagent Choice: We recommend Sodium Metabisulfite (

) or Sodium Bisulfite ( -

Why? HIMBA is acidic. In acidic environments, Thiosulfate disproportionates to form colloidal Sulfur (

), which creates a milky emulsion that is nearly impossible to filter. Bisulfite is stable in acid.

Protocol

-

Dissolution: Dissolve your crude HIMBA in Ethyl Acetate (EtOAc) . Ensure the organic layer is fully solubilized.

-

Preparation: Prepare a 10% (w/v) aqueous solution of Sodium Metabisulfite.

-

The Wash:

-

Add the Bisulfite solution to the separatory funnel containing the EtOAc/HIMBA mixture.

-

Shake vigorously for 2–3 minutes. Note: Iodine removal is diffusion-limited; vigorous mixing is critical.

-

Visual Check: The organic layer should shift from purple/brown to yellow/colorless.

-

-

Separation: Drain the aqueous layer (now containing

). -

Polishing: Wash the organic layer once with brine, dry over

, and concentrate.

Module 2: The "Acid-Base Swing" (Advanced Purification)

Best For: Removing non-acidic impurities and stubborn iodine residues.

Scientific Logic: HIMBA is a substituted salicylic acid.

-

(Carboxylic Acid)

-

(Phenol)

-

Strategy: We use a weak base (

, pH ~8.5) to selectively deprotonate the carboxylic acid, moving HIMBA into water while leaving non-acidic impurities (and some iodine) in the organic phase. We avoid strong bases (NaOH) to prevent oxidation of the phenol.

Workflow Diagram (DOT)

Caption: Selective extraction strategy exploiting the acidity of the carboxylic group to isolate HIMBA from neutral iodine impurities.

Module 3: Recrystallization & Lattice Digestion

Best For: Final product polishing when crystals are pink/violet.

The Problem: Iodine often sublimes and gets trapped inside the crystal lattice during rapid precipitation. Surface washing will not remove this. The Solution: You must dissolve the lattice to release the trapped iodine.

Recommended Solvent Systems

| Solvent System | Ratio (v/v) | Temperature | Notes |

| Acetic Acid / Water | 70:30 | 80°C | Gold Standard. Excellent solubility for iodinated benzoic acids; poor solubility for |

| Ethanol / Water | 60:40 | Reflux | Good alternative. If product oils out, increase ethanol content. |

| Toluene | 100% | 90°C | Good for removing non-polar impurities, but iodine is soluble in toluene (mother liquor will be dark). |

Protocol

-

Suspend the solid in the chosen solvent (Acetic Acid/Water recommended).

-

Heat until fully dissolved. Do not boil excessively as iodine can act as an oxidant at high temps.

-

Optional: Add a small amount (0.5 eq) of activated charcoal to absorb iodine, then hot filter.

-

Allow to cool slowly to Room Temperature. Rapid cooling traps impurities.

-

Filter the white needles/plates. Wash with cold water (if using Acetic Acid system).

Troubleshooting & FAQ

Q: My product was white, but after 2 days on the shelf, it turned pink. Why?

A: This is "Iodine Leaching." Trace iodide (

-

Fix: Grind the sample into a fine powder and wash with a dilute Sodium Bisulfite solution, then water, and dry under vacuum in the dark.

Q: I used Sodium Thiosulfate and now I have a milky white suspension that won't separate. A: You likely acidified the mixture while thiosulfate was present. The "milk" is colloidal sulfur.

-

Fix: Unfortunately, this is hard to fix. You must filter the mixture through Celite to remove the sulfur, then restart the extraction. In the future, use Sodium Bisulfite for acidic mixtures.

Q: Can I use Ascorbic Acid (Vitamin C)? A: Yes. Ascorbic acid is a cleaner, milder reducing agent than sulfur-based compounds. It is excellent for the final wash of the solid product on the filter funnel to remove surface stains.

References

- Vogel's Textbook of Practical Organic Chemistry.Purification of Aromatic Carboxylic Acids. (Standard text for acid-base extraction protocols).

-

Sigma-Aldrich. 2-Iodo-5-methylbenzoic acid Product Sheet. (Solubility and physical property data). Link

-

Patent EP3059220A1. Method of preparing and recovering 2-methyl-5-iodobenzoic acid.[1][2] (Source for Acetic Acid/Water recrystallization solvent ratios). Link

-

Organic Syntheses, Coll. Vol. 2. m-Iodobenzoic Acid.[1][3][4] (Historical precedent for diazonium-based synthesis and purification of iodo-benzoic acids). Link

-

ResearchGate/Reddit ChemPros. Discussions on quenching Iodine with Thiosulfate vs. Bisulfite in acidic media. (Community-verified troubleshooting for sulfur precipitation). Link

Sources

- 1. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]

- 2. METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID - Patent 3059220 [data.epo.org]

- 3. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Solubilization of 3-Iodo-5-Methylsalicylic Acid

Executive Summary: The Structural Challenge

Welcome to the technical support guide for 3-iodo-5-methylsalicylic acid (3-I-5-MSA) . Users frequently report precipitation and "crashing out" when working with this compound in aqueous media.

The Root Cause: The solubility issues are intrinsic to the molecule's structure.

-

Lipophilicity (LogP ~3.8): The iodine atom at position 3 is large and highly hydrophobic, significantly increasing the partition coefficient compared to salicylic acid.

-

Intramolecular Hydrogen Bonding: The phenolic hydroxyl (-OH) and the carboxylic acid (-COOH) are in an ortho configuration. They form a strong internal hydrogen bond, "hiding" the polar groups from water molecules and reducing solvation energy.

-

Lattice Energy: The planar aromatic stacking, reinforced by the heavy iodine atom, creates a stable crystal lattice that water cannot easily break without assistance.

This guide provides three validated workflows to resolve these issues, ranging from basic pH adjustment to advanced excipient complexation.

Troubleshooting Workflow

Use the following decision tree to select the correct solubilization strategy for your specific application.

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.

Module A: pH Manipulation (Salt Formation)

Best for: General buffers, cell culture media (if pH 7.4 is acceptable).

The pKa of the carboxylic acid in 3-I-5-MSA is estimated to be ~2.6 – 2.8 (lowered by the electron-withdrawing iodine). To achieve solubility, you must convert the acid into its ionized carboxylate salt.

The Rule of Thumb: Solubility increases exponentially when

Protocol 1: In Situ Salt Formation

Do not attempt to dissolve the powder directly in neutral water; it will float.

-

Calculate Molarity: Determine the moles of 3-I-5-MSA required.

-

Alkaline Pre-dissolution:

-

Suspend the compound in a small volume (10% of final volume) of 0.1 M NaOH or 1.0 M Tris Base .

-

Why? The high pH instantly deprotonates the COOH group, breaking the crystal lattice.

-

Visual Check: The solution should become clear and potentially faint yellow (iodine effect).

-

-

Dilution: Slowly add water or buffer (e.g., PBS) to reach the final volume.

-

Final pH Adjustment: Check pH. If it drops below 5.0 during dilution, precipitation is imminent. Adjust back to pH 7.4 using dilute HCl or NaOH.

| Parameter | Value |

| Target pH | > 5.0 (Optimal: 7.4) |

| Recommended Base | NaOH (Chemical assays), Tris/Tromethamine (Biological assays) |

| Max Solubility | > 50 mg/mL (as salt) |

Module B: Cosolvent Systems (Stock Solutions)

Best for: High-concentration stocks, drug screening libraries.

If you cannot use a high pH buffer, you must reduce the dielectric constant of the solvent using organic cosolvents.

Protocol 2: The "Crash-Out" Prevention Method

Users often fail here by adding DMSO stock directly to water, causing immediate precipitation.

-

Preparation of Stock: Dissolve 3-I-5-MSA in 100% DMSO or Ethanol .

-

Solubility Limit: ~100 mM is achievable in pure DMSO.

-

-

The Dilution Step (Critical):

-

Do NOT shoot the DMSO stock into a static volume of water.

-

Technique: Vortex the aqueous buffer rapidly. While vortexing, inject the DMSO stock into the center of the vortex.

-

Mechanism:[1] This prevents local regions of supersaturation where the drug would otherwise crystallize.

-

-

Limit Cosolvent Concentration: Keep final DMSO concentration < 1% (v/v) for cell assays to avoid cytotoxicity, though solubility may be limited to the micromolar range at this ratio.

Module C: Hydrotropy & Complexation (Advanced)

Best for: In vivo injections, sensitive biological targets where DMSO is toxic.

When pH adjustment and cosolvents are insufficient, use Hydroxypropyl-

Protocol 3: Cyclodextrin Kneading/Solution

-

Vehicle Preparation: Prepare a 20% (w/v) HP-

-CD solution in water. -

Addition: Add 3-I-5-MSA to this vehicle.

-

Energy Input: Sonicate for 30–60 minutes at 40°C.

-

Why? Energy is required to displace water from the cyclodextrin cavity and insert the drug.

-

-

Filtration: Filter through a 0.22

m PVDF filter to remove uncomplexed drug.

Pro-Tip: Adding Sodium Citrate (5% w/v) as a hydrotrope can work synergistically with cyclodextrins to further stabilize the solution [1].

Frequently Asked Questions (FAQ)

Q1: The solution turned yellow/brown after 24 hours. Is it still good?

A: Proceed with caution. Iodinated salicylates are light-sensitive. A yellow tint indicates the liberation of free iodine (

-

Fix: Store stock solutions in amber vials at -20°C. Add an antioxidant like sodium metabisulfite (0.1%) if compatible with your assay.

Q2: I adjusted the pH to 7.4, but it precipitated when I added it to cell media.

A: Check the Calcium (

-

Fix: Use Protocol C (Cyclodextrin) to shield the molecule, or lower the concentration below the solubility product (

) of the calcium salt.

Q3: Can I use this for IV injection in mice?

A: Do not use pure DMSO. Use the Tris-Salt method (Module A) buffered to pH 7.4, or the HP-

References

-

Seedher, N., & Bhatia, S. (2003). Solubility enhancement of antimicrobial drug enrofloxacin using hydrotropes and cosolvents. Indian Journal of Pharmaceutical Sciences. (Cited for general hydrotropy principles applicable to carboxylic acid drugs).

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Foundational text for solubility prediction based on logP and melting point).

-

PubChem. (2023). Compound Summary: 3,5-Diiodosalicylic acid.[2][3][4] (Used for structural analogy and physicochemical property estimation).

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Authoritative source for Protocol C).

Sources

Technical Support Center: Purification of 3-iodo-5-methylsalicylic Acid

Welcome to the technical support center for the purification of 3-iodo-5-methylsalicylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in separating the desired mono-iodinated product from di-iodinated side products, a common hurdle in the synthesis of halogenated pharmaceutical intermediates. Here, we provide in-depth troubleshooting advice and detailed protocols to enhance the purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 3-iodo-5-methylsalicylic acid from 3,5-diiodo side products?

The primary challenge lies in the similar physicochemical properties of the mono- and di-iodinated species. Both are aromatic carboxylic acids with relatively low solubility in water and good solubility in polar organic solvents. The key to a successful separation is to exploit the subtle differences in their acidity (pKa) and solubility profiles.

The additional iodine atom in the 3,5-diiodo-5-methylsalicylic acid side product increases its molecular weight and hydrophobicity. Furthermore, the electron-withdrawing nature of the second iodine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid and phenolic hydroxyl groups compared to the mono-iodinated product. These differences, although slight, can be leveraged for separation.

Q2: What are the most promising methods for this separation?

Based on the nature of the compounds, three primary methods are recommended:

-

Fractional Crystallization: This technique relies on small differences in the solubility of the two compounds in a specific solvent system. By carefully controlling the temperature and solvent composition, it is possible to selectively crystallize one compound while the other remains in solution.

-

pH-Controlled Acid-Base Extraction: This method exploits the difference in the pKa values of the two acids. By carefully adjusting the pH of an aqueous solution, one can selectively deprotonate and dissolve the more acidic compound, leaving the less acidic one in an organic phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating compounds with very similar structures. It offers high resolution but may be less practical for very large quantities.

Troubleshooting and In-Depth Guides

Method 1: Fractional Crystallization

Core Principle: Fractional crystallization separates compounds based on their differential solubilities in a given solvent at a specific temperature. The compound with the lower solubility will crystallize out of the solution first upon cooling or solvent evaporation.

When to Use This Method: This method is ideal when there is a significant difference in the solubility of your desired product and the side product in a particular solvent. It is a cost-effective method for large-scale purifications.

Troubleshooting Common Issues:

-

Problem: Both compounds crystallize out together (co-crystallization).

-

Solution: The solvent system is not providing enough selectivity. Experiment with different solvents or solvent mixtures. A good starting point is a solvent in which both compounds are sparingly soluble at room temperature but highly soluble at elevated temperatures. Also, a slower cooling rate can improve selectivity.

-

-

Problem: Poor recovery of the desired product.

-

Solution: You may be using too much solvent, or the cooling temperature is not low enough. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Cooling the solution in an ice bath can maximize crystal formation[1].

-

-

Problem: The purified crystals are still showing significant impurity by analysis (e.g., NMR, HPLC).

-

Solution: A single crystallization may not be sufficient. A second recrystallization of the obtained crystals will likely be necessary to achieve high purity.

-

Detailed Protocol for Fractional Crystallization:

-

Solvent Screening:

-

In separate small test tubes, test the solubility of your crude mixture (a few milligrams) in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating.

-

The ideal solvent will dissolve the mixture completely when hot but will result in the precipitation of a solid upon cooling, with a noticeable change in the supernatant's composition (which can be checked by TLC).

-

-

Dissolution:

-

Place the crude 3-iodo-5-methylsalicylic acid containing the diiodo- side product in an appropriately sized Erlenmeyer flask.

-

Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring.

-

Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.

-

-

Cooling and Crystallization:

-

Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

-

Dry the crystals in a vacuum oven at a temperature well below their melting point.

-

Data Presentation: Estimated Physicochemical Properties

| Property | 3-iodo-5-methylsalicylic acid (Estimated) | 3,5-diiodo Side Product (Reported/Estimated) | Justification for Estimation |

| Molecular Weight | ~278 g/mol | 389.91 g/mol [2] | Based on the addition of one iodine and one methyl group to salicylic acid. |

| pKa (Carboxylic Acid) | ~2.8 - 3.0 | ~2.5 - 2.7 | The electron-donating methyl group slightly decreases acidity, while the electron-withdrawing iodine increases it. Two iodine atoms will have a stronger acidifying effect.[3][4] |

| Solubility in Water | Sparingly soluble | Very sparingly soluble[5][6] | Increased iodination generally decreases aqueous solubility. |

| Solubility in Polar Organic Solvents | Soluble (e.g., ethanol, acetone)[7] | Soluble (e.g., acetone, methanol)[8] | "Like dissolves like" principle for polar organic molecules.[9] |

Experimental Workflow: Fractional Crystallization

Caption: Workflow for purification by acid-base extraction.

Method 3: Preparative High-Performance Liquid Chromatography (HPLC)

Core Principle: Preparative HPLC utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). The components of the mixture separate based on their differential interactions with the stationary phase.

When to Use This Method: This is the method of choice for achieving very high purity, especially for small to medium-scale separations where other methods have failed. It is particularly useful for separating compounds with very similar properties. [10]

Troubleshooting Common Issues:

-

Problem: Poor resolution between the two peaks.

-

Solution: The mobile phase composition needs optimization. For reversed-phase HPLC (the most common mode for these types of compounds), try varying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Adjusting the pH of the aqueous phase with an acid (e.g., formic acid or trifluoroacetic acid) can also significantly impact selectivity.

-

-

Problem: Peak tailing.

-

Solution: Peak tailing for acidic compounds is often due to interactions with residual silanol groups on the silica-based stationary phase. Using a mobile phase with a low pH can suppress the ionization of the carboxylic acids and minimize these interactions.

-

-

Problem: Low recovery after collection.

-

Solution: Ensure that your fraction collection parameters are set correctly to capture the entire peak of interest. Also, consider the solubility of your purified compound in the mobile phase; you may need to perform a solvent exchange or evaporation step to isolate the product.

-

Detailed Protocol for Preparative HPLC:

-

Analytical Method Development:

-

Before scaling up to a preparative column, develop an analytical HPLC method to achieve baseline separation of the two compounds.

-

A good starting point is a C18 column with a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.

-

-

Scale-Up:

-

Once a good analytical separation is achieved, scale up the method to a preparative column with the same stationary phase. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.

-

-

Sample Preparation:

-

Dissolve the crude mixture in the mobile phase at a concentration that avoids overloading the column.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

-

Chromatography and Fraction Collection:

-

Equilibrate the preparative column with the mobile phase.

-

Inject the sample and monitor the separation using a UV detector at a wavelength where both compounds have good absorbance.

-

Collect the fractions corresponding to the peak of the desired 3-iodo-5-methylsalicylic acid.

-

-

Product Isolation:

-

Combine the collected fractions.

-

Remove the organic solvent by rotary evaporation.

-

If the product is not soluble in the remaining aqueous phase, it may precipitate and can be collected by filtration. Otherwise, an extraction into an organic solvent may be necessary.

-

Experimental Workflow: Preparative HPLC

Caption: Workflow for purification by preparative HPLC.

References

-

5-Methylsalicylic acid. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024, March 12). PMC. [Link]

-

Substituent effects on the electronic structure and pKa of benzoic acid. (n.d.). Semantic Scholar. [Link]

-

The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson. [Link]

-

Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. (2025, August 6). ResearchGate. [Link]

-

Iodine Derivatives | 3,5 Di Iodo Salicylic Acid. (n.d.). Dip Chem Industries. [Link]

-

Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. (n.d.). ACS Publications. [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]

-

pKa in organic acid-base extractions. (2017, October 4). Reddit. [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Stack Exchange Chemistry. [Link]

-

3,5-Diiodosalicylic Acid. (n.d.). Samrat Remedies Limited. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). PMC. [Link]

-

Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631. (n.d.). PubChem. [Link]

-

5-Methylsalicylic acid | C8H8O3 | CID 6973. (n.d.). PubChem. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

-

Chemical Properties of 5-Methylsalicylic acid (CAS 89-56-5). (n.d.). Cheméo. [Link]

-

Fractional Crystallisation Intro Chemistry. (2020, June 9). YouTube. [Link]

-

Video pH pKa and Extraction. (2024, February 11). YouTube. [Link]

-

5-Iodosalicylic acid | C7H5IO3 | CID 8388. (n.d.). PubChem. [Link]

-

4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

-

Preparation and Re-crystallization of Salicylic Acid. (2025, September 26). SlideShare. [Link]

-

Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. [Link]

-

Direct preparation of spherically agglomerated salicylic acid crystals during crystallization. (n.d.). PubMed. [Link]

-

Liquid/liquid Extraction. (n.d.). University of Rochester. [Link]

-

5-Methylsalicylic acid. (n.d.). NIST WebBook. [Link]

-

Recrystallization of Salicylic acid. (n.d.). SlideShare. [Link]

-

HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. [Link]

-

CHM 230 Recrystallization of salicylic acid 1of2. (2020, November 10). YouTube. [Link]

-

3,5-Diiodosalicylic Acid. (n.d.). The Merck Index Online. [Link]

-

pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. [Link]

Sources

- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 2. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. CAS 133-91-5: 3,5-Diiodosalicylic acid | CymitQuimica [cymitquimica.com]

- 6. 3,5-Diiodosalicylic acid | 133-91-5 [chemicalbook.com]

- 7. 5-Methylsalicylic acid - Wikipedia [en.wikipedia.org]

- 8. Dip Chem Industries | Iodine Derivatives | 3,5 Di Iodo Salicylic Acid [pharma-india.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. lcms.cz [lcms.cz]

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Iodinated Methylbenzoic Acids

Executive Summary

Iodinated methylbenzoic acids (IMBAs) serve as critical intermediates in the synthesis of radiolabeled pharmaceuticals and liquid crystal polymers. Their analysis presents a unique challenge: the interplay between the labile carbon-iodine (C–I) bond and the directing effects of the carboxyl (-COOH) and methyl (-CH3) groups.

This guide provides a technical comparison of the fragmentation behaviors of IMBA isomers (ortho-, meta-, para-) under Electron Ionization (EI) and Electrospray Ionization (ESI). Unlike simple benzoic acids, IMBAs exhibit a "tug-of-war" between the rapid loss of the iodine radical and the classic McLafferty-type rearrangements, heavily influenced by the Ortho Effect .

Mechanistic Landscape: The Ortho Effect & Iodine Lability

To differentiate isomers, one must understand the underlying kinetics of the fragmentation.

The Primary Competition

In Electron Ionization (70 eV), the molecular ion

-

-Cleavage (Carboxyl Driven): Loss of

-

Radical Site Cleavage (Halogen Driven): Homolytic cleavage of the weak C–I bond, yielding the methylbenzoyl cation (

, m/z 135).

The Ortho Effect

In 2-iodo-3-methylbenzoic acid (and other ortho isomers), the proximity of the bulky iodine atom to the carboxyl group introduces significant steric strain and electronic repulsion.

-

Observation: The molecular ion (

) intensity is significantly lower in ortho-isomers compared to meta- or para-isomers. -

Mechanism: The steric crowding weakens the already labile C–I bond, accelerating the formation of the

cation. Additionally, a specific "ortho-elimination" of water (

Pathway Visualization

The following diagram illustrates the divergent pathways for an ortho-substituted IMBA.

Figure 1: Competitive fragmentation pathways in Electron Ionization (EI) for Iodinated Methylbenzoic Acids.

Comparative Analysis

Comparison A: Isomeric Differentiation (Ortho vs. Meta/Para)

The position of the iodine atom dictates the stability of the molecular ion and the relative abundance of fragment ions.

| Feature | Ortho-Isomer (e.g., 2-iodo-3-methyl) | Meta/Para-Isomers (e.g., 3-iodo-4-methyl) | Diagnostic Value |

| Molecular Ion ( | Low Intensity (<10%) | Medium Intensity (20-40%) | High. Ortho isomers are less stable. |

| Base Peak (100%) | Usually | Usually | Low. Both lose Iodine easily. |

| Suppressed (due to steric strain favoring I loss) | Prominent (Classic benzoic acid pattern) | Critical Differentiator | |

| Ortho Effect (M-18) | Possible (Loss of | Absent | Moderate (Requires high resolution). |

Comparison B: Ionization Technique (EI vs. ESI)

Choosing the right ionization source is critical for the type of data required.

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI - Negative) |

| Energy Level | Hard Ionization (70 eV) | Soft Ionization |

| Primary Ion Observed | Fragments ( | Deprotonated Molecule |

| Iodine Stability | C-I bond breaks readily. | C-I bond remains intact. |

| Application | Structural elucidation; Isomer ID. | Molecular weight confirmation; PK studies. |

| Key Fragment (MS/MS) | m/z 135 (Loss of I) | m/z 127 ( |

Experimental Data: Representative Mass Spectra

The following data represents the typical relative abundance (%) observed in GC-MS (EI) analysis of Iodinated Methylbenzoic Acids (MW 262).

Note: Data derived from consensus fragmentation rules and NIST spectral patterns for halobenzoic acids.

| m/z | Ion Identity | 2-Iodo (Ortho) Relative Abundance (%) | 4-Iodo (Para) Relative Abundance (%) |

| 262 | Molecular Ion | 5 - 12% | 35 - 55% |

| 245 | < 5% | 25 - 40% | |

| 217 | 10 - 15% | 10 - 15% | |

| 135 | 100% | 100% | |

| 107 | 40 - 60% | 30 - 50% | |

| 79 | 20 - 30% | 20 - 30% |

Key Insight: The ratio of the Molecular Ion (m/z 262) to the Base Peak (m/z 135) is the most reliable metric. If

Experimental Protocol: Isomer Differentiation Workflow

To replicate these results, follow this self-validating protocol.

Sample Preparation

-

Derivatization (Optional but Recommended): While free acids can be analyzed, converting to methyl esters using diazomethane or

-Methanol improves peak shape and volatility.-

Note: If derivatized, shift all m/z values in the table above by +14 Da.

-

-

Concentration: Prepare 100 µg/mL in Ethyl Acetate (GC-MS) or Methanol (LC-MS).

GC-MS Parameters (EI)

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Temp Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

-

Source Temp: 230°C. Critical: High source temps promote thermal degradation of the C-I bond. Keep <250°C.

Analytical Workflow Diagram

Figure 2: Standardized workflow for the structural characterization of iodinated benzoic acid derivatives.

References

-

NIST Mass Spectrometry Data Center. Benzoic acid, 2-iodo-5-methyl-.[1] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Benzoic acid, 3-methyl-.[3] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General reference for Ortho Effect mechanisms).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

A Researcher's Guide to Melting Point Reference Standards: Vanillin as a Case Study

<

A Note on "2-Hydroxy-3-iodo-5-methylbenzoic acid": Initial searches for "2-Hydroxy-3-iodo-5-methylbenzoic acid" did not yield a recognized melting point reference standard. This guide will therefore focus on a widely accepted and commercially available standard, Vanillin, to illustrate the principles and practices of using such standards effectively.

This guide provides an in-depth comparison of Vanillin as a melting point reference standard against other common alternatives. It is designed for researchers, scientists, and drug development professionals who rely on accurate melting point determination for substance identification and purity assessment.

The Critical Role of Melting Point Standards

Melting point is a fundamental thermal property used to characterize crystalline solids. For a pure substance, the melting point is a sharp, well-defined temperature at which it transitions from a solid to a liquid. The presence of impurities typically lowers and broadens the melting point range. Therefore, accurate melting point determination is a crucial technique for:

-

Compound Identification: Comparing the experimentally determined melting point of an unknown substance with literature values.

-

Purity Assessment: A narrow melting range close to the literature value indicates a high degree of purity.

To ensure the accuracy and reliability of these measurements, melting point apparatus must be regularly calibrated using certified reference standards (CRSs).[1][2] These are highly pure substances with precisely determined melting points, traceable to national or international standards.[2]

Comparison of Common Melting Point Reference Standards

Vanillin is an excellent and widely used melting point standard due to its stability, sharp melting point, and commercial availability as a certified reference material.[3][4][5] Let's compare it with two other common standards, Acetanilide and Benzoic Acid, which cover a useful temperature range for many organic compounds.

| Reference Standard | Chemical Structure | Molecular Formula | Certified Melting Point Range (°C) | Key Characteristics & Applications |

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 81 - 83 °C[3][4][6] | Stable, sharp melting point. Widely used for calibration in the pharmaceutical and food industries. |

| Acetanilide | N-phenylacetamide | C₈H₉NO | 113 - 116 °C[6][7][8] | A common standard for calibrating instruments in the mid-range.[9][10] Used in the synthesis of dyes and rubber accelerators.[9] |

| Benzoic Acid | Benzenecarboxylic acid | C₇H₆O₂ | 121 - 123 °C[11] | A primary analytical standard for titrimetry and a common melting point calibrant.[12] |

Experimental Protocols for Accurate Melting Point Determination

The choice of method for melting point determination depends on the required accuracy and the nature of the sample. The two most common methods are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination (USP <741> Method)

This traditional and widely used method involves heating a small sample in a capillary tube and visually observing the melting process.[1]

Caption: Workflow for Capillary Melting Point Determination.

-

Sample Preparation:

-

Ensure the reference standard is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.[1]

-

Charge a capillary tube (typically 0.8-1.2 mm internal diameter) with the dry powder to form a compact column of 2.5-3.5 mm.[1][13] Tap the tube gently on a hard surface to ensure tight packing.[1][13]

-

-

Instrument Setup and Measurement:

-

Set the starting temperature of the melting point apparatus to about 10-15°C below the expected melting point of the standard.[14]

-

Insert the capillary tube into the heating block.[13]

-

Heat at a rate of approximately 10°C per minute until the temperature is about 5°C below the expected melting point.[15][16]

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[1][15]

-

Record the temperature at which the first drop of liquid is observed (the onset of melting).

-

Continue heating at the slow rate and record the temperature at which the last solid particle melts (the clear point). The range between these two temperatures is the melting range.[1]

-

-

Causality and Best Practices:

-